[D-Lys3]-GHRP-6
Description
Historical Context and Development of Growth Hormone Secretagogue Antagonists
The journey to developing antagonists like [D-Lys3]-GHRP-6 began with the discovery of growth hormone secretagogues (GHSs). In the late 1970s and early 1980s, scientists synthesized a series of small peptides, known as growth hormone-releasing peptides (GHRPs), which were found to stimulate GH release. nih.govelsevierpure.compatsnap.com These synthetic compounds, including the parent molecule GHRP-6, acted through a novel receptor, distinct from the known growth hormone-releasing hormone (GHRH) receptor. nih.govpatsnap.com
This discovery spurred the search for the endogenous ligand for this new "orphan" receptor, leading to the isolation of ghrelin from the stomach in 1999. elsevierpure.compatsnap.comvarmedicine.com Ghrelin was identified as the natural hormone that stimulates the GHS receptor, which was subsequently renamed the ghrelin receptor (GHS-R1a). varmedicine.comnih.govresearchgate.net
With the identification of ghrelin and its receptor, and the understanding of their roles in stimulating appetite, GH secretion, and regulating energy balance, the scientific community recognized the therapeutic potential of blocking this pathway. varmedicine.commdpi.comnih.gov This led to a concerted effort to develop GHS-R1a antagonists. The rationale was that such compounds could be valuable in studying and potentially treating conditions characterized by excessive ghrelin activity, such as obesity and certain metabolic disorders. mdpi.comnih.govnih.gov
The initial antagonists developed were, like the agonists, peptide-based. This compound is a prime example of these early peptidic antagonists. mdpi.com Subsequently, research has also focused on the development of non-peptidic small molecules to overcome the limitations of peptide-based drugs, such as poor oral bioavailability and stability. nih.govacs.orgendocrine-abstracts.org The development of both peptidic and non-peptidic antagonists has provided a diverse toolkit for researchers to probe the multifaceted roles of the ghrelin system.
Role as a Synthetic Ghrelin Receptor 1a (GHS-R1a) Antagonist
This compound functions as a competitive antagonist at the ghrelin receptor 1a (GHS-R1a). mdpi.comnih.gov This means it binds to the receptor but does not activate it, thereby blocking the endogenous ligand, ghrelin, from binding and initiating its biological effects. varmedicine.com The modification of the third amino acid in the GHRP-6 sequence from L-Alanine to D-Lysine is critical for its antagonist properties. nih.gov
Research has demonstrated the antagonistic activity of this compound in various experimental settings. It has been shown to inhibit ghrelin-induced increases in intracellular calcium, a key step in GHS-R1a signaling. nih.gov In vivo studies have further confirmed its role in blocking the effects of ghrelin. For instance, pretreatment with this compound can inhibit the stimulatory effect of ghrelin on GH secretion. varmedicine.com
The binding affinity of this compound to the GHS-R1a has been characterized, with reported IC50 values in the micromolar range, indicating its potency as an antagonist. mdpi.comnih.gov While it is a selective antagonist for the GHS-R1a, some studies have noted that it can also weakly interact with other receptors, such as melanocortin receptors. varmedicine.commdpi.comnih.gov More recent research has also unexpectedly identified that this compound can act as an antagonist at the CXCR4 receptor, suggesting potential off-target effects. elsevierpure.comnih.gov
Detailed Research Findings on this compound
Numerous studies have utilized this compound to investigate the physiological and pathophysiological roles of the ghrelin system.
Table 1: In Vitro and In Vivo Effects of this compound
| Experimental Model | Observed Effect of this compound | Reference |
| Human Aortic Smooth Muscle Cells | Inhibited ghrelin-induced cAMP accumulation. | acs.org |
| Human T-cells | Inhibited CXCL12-induced intracellular calcium release. | nih.gov |
| Rat Pituitary Cells | Antagonized the stimulatory effect of AMPA and NMDA on GH secretion. | varmedicine.com |
| Nonobese Diabetic MKR Mice (Long-term) | Reduced pulsatile growth hormone secretion and body fat mass. | |
| Nonobese Diabetic MKR Mice (Long-term) | Unexpectedly increased cumulative food intake. | |
| Lean and Obese Zucker Rats | Decreased food intake. | acs.org |
| Male C57BL/6J Mice | Decreased ethanol (B145695) and water intake on the first day of treatment. |
Table 2: Binding Affinity of this compound
| Receptor Target | Reported Binding Affinity | Reference |
| Ghrelin Receptor (GHS-R1a) | IC50 = 0.9 μM | mdpi.comnih.gov |
| Ghrelin Receptor (GHS-R1a) | Ki = 4.25 nM | acs.org |
| Melanocortin Receptors | Ki = 26-120 μM | varmedicine.commdpi.comnih.gov |
Structure
2D Structure
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H63N13O6/c50-20-10-8-18-39(44(53)63)58-47(66)41(22-30-12-2-1-3-13-30)61-49(68)43(24-32-27-56-38-17-7-5-15-35(32)38)62-46(65)40(19-9-11-21-51)59-48(67)42(23-31-26-55-37-16-6-4-14-34(31)37)60-45(64)36(52)25-33-28-54-29-57-33/h1-7,12-17,26-29,36,39-43,55-56H,8-11,18-25,50-52H2,(H2,53,63)(H,54,57)(H,58,66)(H,59,67)(H,60,64)(H,61,68)(H,62,65)/t36-,39-,40+,41+,42+,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSNWNLPMHXGDD-DFWOJPNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H63N13O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
930.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Profile and Receptor Binding Characteristics of D Lys3 Ghrp 6
Primary Antagonistic Activity at the Ghrelin Receptor 1a (GHS-R1a)
The principal pharmacological action of [D-Lys3]-GHRP-6 is its antagonistic effect on the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. This interaction has been a cornerstone of its use in research to probe the physiological functions of the ghrelin system.
Specificity and Potency of GHS-R1a Antagonism
This compound is characterized as a selective antagonist of the GHS-R1a. ijbs.comnih.govnih.govd-nb.inforndsystems.com Its potency in blocking this receptor is demonstrated by a reported half-maximal inhibitory concentration (IC50) of 0.9 μM. ijbs.comnih.govrndsystems.com This value indicates the concentration of the compound required to inhibit 50% of the ghrelin receptor's activity, establishing its efficacy as an antagonist at this specific receptor.
Competitive Inhibition of Acylated Ghrelin-Mediated Activation
Research indicates that this compound functions as a competitive antagonist at the GHS-R1a. This means it directly competes with acylated ghrelin, the natural ligand for the receptor, for the same binding site. By occupying the receptor, this compound prevents acylated ghrelin from binding and initiating its downstream signaling cascade. This competitive inhibition effectively blocks the physiological actions that are normally triggered by ghrelin's activation of the GHS-R1a.
Secondary Receptor Interactions of this compound
Melanocortin Receptor Subtype Binding (MC1, MC3, MC4)
This compound has been shown to weakly bind to several subtypes of the melanocortin receptor (MC). ijbs.comnih.govnih.govrndsystems.com The binding affinity for these receptors is in the micromolar range, with a reported inhibitory constant (Ki) of 26-120 μM. ijbs.comnih.govrndsystems.com Studies have indicated that this compound binds to the human MC1, MC3, and MC4 receptors with similar affinities within this range. nih.gov
| Receptor | Binding Affinity (Ki) |
|---|---|
| Melanocortin Receptor 1 (MC1) | 26-120 μM |
| Melanocortin Receptor 3 (MC3) | 26-120 μM |
| Melanocortin Receptor 4 (MC4) | 26-120 μM |
Chemokine Receptor Modulation
More recent findings have demonstrated that the selectivity of this compound is not absolute, as it also modulates the activity of certain chemokine receptors. This has led to a more nuanced understanding of its potential effects in biological systems.
This compound has been identified as a modest antagonist of the C-C chemokine receptor type 5 (CCR5). medsci.orgnih.govbiocrick.com It has the ability to block the function and ligand binding to this receptor. nih.gov The antagonistic effects of this compound on CCR5 appear to be more pronounced against the chemokine RANTES (regulated on activation, normal T cell expressed and secreted) compared to its effects on macrophage inflammatory protein 1-alpha (MIP-1α) and macrophage inflammatory protein 1-beta (MIP-1β). nih.gov This off-target activity suggests that some of the observed effects of this compound may be mediated, at least in part, through the CCR5 pathway. nih.gov
CXCR4 Chemokine Receptor Interaction
This compound, also known as DLS, has been identified as a partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4). nih.govnih.gov This interaction is noteworthy as it indicates that the compound's biological effects may extend beyond the ghrelin system. The primary ligand for CXCR4 is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), and their interaction plays a crucial role in various physiological processes, including immune cell trafficking. nih.gov
Research has shown that this compound can inhibit the binding of CXCL12 to the CXCR4 receptor. nih.gov This antagonistic activity is dose-dependent, with studies demonstrating a reduction in the maximal binding of CXCL12 by 20% to 60%. nih.gov The functional consequence of this binding inhibition is a marked, dose-dependent reduction in CXCL12-induced T cell migration, also within the 20-60% range. nih.gov
Furthermore, this compound has been observed to partially inhibit the intracellular signaling cascade initiated by CXCL12 binding to CXCR4. Specifically, it has been shown to partially block the CXCL12-induced release of intracellular calcium, with an inhibition range of 20-60%. nih.gov It is important to note that significantly higher, microgram-level concentrations of this compound were necessary to achieve these inhibitory effects compared to the specific CXCR4 antagonist, AMD3100. nih.gov This suggests that while this compound does interact with CXCR4, its potency at this receptor is considerably lower than that of dedicated CXCR4 antagonists.
Ligand Binding Dynamics and Affinity Determination
The ligand binding profile of this compound is complex, with varying affinities for different receptors. Its primary and most well-characterized interaction is with the ghrelin receptor (GHS-R1a), where it acts as a potent antagonist. nih.govtocris.comrndsystems.com
In contrast to its high affinity for the ghrelin receptor, this compound exhibits a much weaker binding affinity for melanocortin receptors, with reported Ki values in the range of 26-120 μM. nih.govrndsystems.com
Regarding its interaction with the CXCR4 receptor, while functional assays have clearly demonstrated its antagonistic properties, a specific binding affinity constant (such as a Ki or IC50 value) has not been definitively reported in the scientific literature to date. The available data from competition assays indicate a partial blockade of CXCL12 binding. nih.gov
The following table summarizes the known binding affinities of this compound for various receptors.
| Receptor | Ligand | Affinity (IC50) | Notes |
| Ghrelin Receptor (GHS-R1a) | This compound | 0.9 μM | Antagonist |
| Melanocortin Receptors | This compound | 26-120 μM (Ki) | Weak binding |
| CXCR4 | This compound | Not Reported | Partial antagonist; inhibits CXCL12 binding by 20-60% |
The following table details the inhibitory effects of this compound on CXCR4-mediated functions.
| Functional Assay | Effect of this compound | Level of Inhibition |
| CXCL12 Binding to CXCR4 | Inhibition | 20-60% |
| CXCL12-induced T cell chemotaxis | Inhibition | 20-60% |
| CXCL12-induced intracellular calcium release | Partial Inhibition | 20-60% |
Cellular and Molecular Mechanisms of D Lys3 Ghrp 6 Action
Intracellular Signaling Pathway Modulation
[D-Lys3]-GHRP-6 exerts its effects by interfering with key intracellular signaling cascades, primarily through its interaction with G protein-coupled receptors.
Impact on G Protein-Coupled Receptor Signaling Cascades
This compound is a potent antagonist at the GHS-R1a, a G protein-coupled receptor. tocris.comrndsystems.com It competes with ghrelin, thereby inhibiting the downstream signaling pathways typically activated by this receptor. tocris.com The antagonist activity of this compound at the GHS-R1a has been demonstrated with an IC50 of 0.9 μM. tocris.comrndsystems.com
Beyond its primary target, this compound also exhibits weak binding affinity for melanocortin receptors, another family of G protein-coupled receptors. tocris.comrndsystems.comiscabiochemicals.com The binding affinities (Ki) for various melanocortin receptor subtypes are in the micromolar range, indicating a much lower affinity compared to its interaction with GHS-R1a. tocris.comrndsystems.com
Interestingly, research has revealed that this compound can also act as an antagonist for the CXCR4 receptor, a chemokine receptor that is also a G protein-coupled receptor. nih.govnih.gov This interaction is independent of the GHS-R1a and suggests a broader spectrum of activity for this compound. nih.govnih.gov This antagonistic action at the CXCR4 receptor can block the binding and activity of its natural ligand, CXCL12. nih.govnih.gov
| Receptor | Affinity (Ki) | Reference |
|---|---|---|
| GHS-R1a (IC50) | 0.9 μM | tocris.comrndsystems.com |
| Melanocortin Receptors | 26-120 μM | tocris.comrndsystems.com |
| CXCR4 | Blocks CXCL12 binding | nih.govnih.gov |
Alterations in Intracellular Calcium Mobilization
This compound has been shown to modulate intracellular calcium levels, a critical second messenger in many cellular processes. Its effect on calcium mobilization is notably observed through its interaction with the CXCR4 receptor. Studies have demonstrated that this compound can partially inhibit the release of intracellular calcium induced by CXCL12 in human T cells. nih.gov The degree of inhibition of CXCL12-induced calcium release by this compound has been reported to be in the range of 20-60%. nih.gov
Effects on Extracellular Signal-Regulated Kinase (ERK) Phosphorylation
The extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been found to modestly block the activation of ERK in response to CXCL12 treatment in human T cells. nih.gov This suggests that by acting as a CXCR4 antagonist, this compound can attenuate the downstream signaling events mediated by this chemokine receptor, including the phosphorylation and activation of ERK. nih.gov The blockade of ERK activation by this compound in response to CXCL12 is described as very modest. nih.gov
Gene Expression and Transcriptional Regulation
The influence of this compound extends to the regulation of gene expression, particularly within the hypothalamus, a key area for neuroendocrine control.
Hypothalamic Gene Expression Profiling (e.g., Proopiomelanocortin, Growth Hormone-Releasing Hormone)
Long-term treatment with this compound has been shown to alter the expression of crucial hypothalamic neuropeptides. Specifically, studies in mice have demonstrated that chronic administration of this compound leads to a significant reduction in the gene expression of proopiomelanocortin (POMC). physiology.orgnih.gov POMC is a precursor polypeptide for several bioactive peptides, including anorexigenic α-melanocyte-stimulating hormone. physiology.org Furthermore, the expression of growth hormone-releasing hormone (GHRH) in the hypothalamus is also significantly decreased following long-term treatment with this compound. physiology.orgnih.gov
| Gene | Effect | Significance | Reference |
|---|---|---|---|
| Proopiomelanocortin (POMC) | Decreased | P < 0.05 | physiology.org |
| Growth Hormone-Releasing Hormone (GHRH) | Decreased | P < 0.05 | physiology.org |
Direct Cellular Effects
Beyond its modulation of signaling pathways and gene expression, this compound exerts direct effects on various cell types. Long-term treatment with this compound has been observed to directly inhibit insulin (B600854) secretion. nih.gov This is accompanied by changes in the cellular composition of pancreatic islets, with a proportional increase in somatostatin-positive cells and a decrease in insulin-positive cells. nih.gov
In skeletal muscle, this compound has demonstrated pro-autophagic effects. nih.govresearchgate.net This is evidenced by an increase in the protein abundance of beclin-1 and an elevated LC3 II-to-LC3 I ratio, both of which are key markers of autophagy. nih.gov These effects suggest a role for this compound in cellular housekeeping and response to stress in muscle tissue. nih.gov Furthermore, the compound has shown myoprotective effects against doxorubicin-induced injury, where it prevented the increase in centronucleated muscle fibers. nih.gov
Pro-autophagic Effects on Skeletal Muscle Cells
This compound has been demonstrated to exert significant pro-autophagic effects on skeletal muscle cells. nih.gov This activity is observed under both normal physiological conditions and in the context of cellular stress, such as that induced by doxorubicin, a chemotherapy agent known to cause muscle damage. nih.gov The compound enhances autophagic signaling, a critical cellular process for the degradation and recycling of cellular components, which is essential for maintaining cellular homeostasis and responding to stress.
The primary mechanism identified for this pro-autophagic activity involves the upregulation of key autophagy-related proteins. Specifically, treatment with this compound leads to increased protein abundance of Beclin-1 and an elevated ratio of LC3-II to LC3-I, both of which are hallmark indicators of enhanced autophagy. nih.gov
Interestingly, the pro-autophagic effects of this compound in skeletal muscle appear to be independent of its action on the GHS-R1a receptor. nih.gov Evidence suggests that these effects may be mediated through the CXCR4 receptor, as the co-administration of a CXCR4 antagonist was found to abolish the this compound-induced activation of autophagy. nih.gov This finding points to a novel signaling pathway for this compound in skeletal muscle.
In addition to its effects on autophagy, this compound has been observed to reduce the activation of apoptosis in muscle cells induced by doxorubicin. nih.gov This anti-apoptotic action, coupled with its pro-autophagic effects, suggests a potential myoprotective role for the compound against certain types of muscle injury. nih.gov
| Parameter | Observation | Implication |
| Beclin-1 Protein Abundance | Increased in both normal and doxorubicin-injured muscle. nih.gov | Enhancement of autophagic signaling. nih.gov |
| LC3-II to LC3-I Ratio | Increased in both normal and doxorubicin-injured muscle. nih.gov | Upregulation of autophagy. nih.gov |
| Doxorubicin-Induced Apoptosis | Reduced activation in the presence of this compound. nih.gov | Anti-apoptotic effect in muscle cells. nih.gov |
| Centronucleated Muscle Fibers | Doxorubicin-induced increase was not observed with this compound treatment. nih.gov | Suggests a myoprotective effect against doxorubicin-induced injury. nih.gov |
| Mechanism of Action | Pro-autophagic effects abolished by a CXCR4 antagonist. nih.gov | Suggests mediation through the CXCR4 receptor, independent of GHS-R1a. nih.gov |
Modulation of Cellular Proliferation and Apoptosis (e.g., Granulosa Cells)
In porcine ovarian granulosa cells, this compound has been shown to modulate cellular proliferation and apoptosis, processes crucial for follicular development and ovarian function. nih.gov Paradoxically, despite being an inhibitor of the GHS-R1a receptor, this compound was found to promote markers of proliferation and inhibit markers of apoptosis in these cells. nih.gov
The pro-proliferative effects of this compound in granulosa cells were evidenced by the increased expression of proliferating cell nuclear antigen (PCNA), cyclin B1, and mitogen-activated protein kinase (MAPK/ERK1,2). nih.gov Concurrently, the compound demonstrated anti-apoptotic activity by inhibiting the expression of Bax, p53, and caspase-3. nih.gov
These findings are noteworthy as they are similar to the effects observed with a ghrelin receptor activator, suggesting that the actions of this compound on porcine granulosa cells are not mediated by the GHS-R1a receptor. nih.gov This indicates the involvement of alternative signaling pathways in mediating these effects on ovarian cell function. Furthermore, this compound was also found to stimulate the release of steroid hormones, including progesterone (B1679170), testosterone, and estradiol, in these cells. nih.gov
| Cellular Process | Marker | Effect of this compound |
| Proliferation | PCNA | Promoted |
| Cyclin B1 | Promoted | |
| MAPK/ERK1,2 | Promoted | |
| Apoptosis | Bax | Inhibited |
| p53 | Inhibited | |
| Caspase-3 | Inhibited | |
| Steroidogenesis | Progesterone | Stimulated Release |
| Testosterone | Stimulated Release | |
| Estradiol | Stimulated Release |
Influence on Voltage-Gated Ion Channel Activity in Somatotropes
This compound has been demonstrated to influence the activity of voltage-gated ion channels in somatotropes, the pituitary cells responsible for growth hormone secretion. Specifically, it acts as an antagonist to the effects of growth hormone secretagogues (GHS) on high voltage-activated (HVA) Ca(2+) channels. tocris.comnih.gov
Chronic exposure of somatotropes to GHS, such as ghrelin and GHRP-6, leads to a significant increase in the activity of HVA Ca(2+) channels. nih.gov This upregulation is characterized by an increase in the density of the current through these channels and a greater maximal conductance, suggesting an increase in the number of functional channels in the cell membrane. nih.gov
The co-administration of this compound with a GHS effectively abolishes this increase in HVA Ca(2+) channel activity. tocris.comnih.gov This antagonistic action prevents the GHS-induced enhancement of Ba(2+) current (used to measure Ca(2+) channel activity) in these cells. tocris.com Notably, long-term exposure to this compound alone does not appear to affect the current density of these channels. tocris.com These findings confirm that this compound acts as a specific antagonist of the GHS-R in modulating the long-term regulation of HVA Ca(2+) channels in somatotropes. tocris.comnih.gov
| Ion Channel | Agonist | Effect of Agonist | Effect of this compound |
| High Voltage-Activated (HVA) Ca(2+) Channels | Ghrelin, GHRP-6 | Increased current density and maximal conductance. nih.gov | Abolishes the increase in HVA Ca(2+) channel activity induced by GHS. tocris.comnih.gov |
| Voltage-Gated Na(+) Channels | Ghrelin, GHRP-6 | Increased current density and conductance. | While GHS upregulate Na+ channels, the direct antagonistic effect of this compound on this specific action is a subject for further detailed investigation. |
Physiological Effects of D Lys3 Ghrp 6 in Preclinical Animal Models
Neuroendocrine System Regulation
The influence of [D-Lys3]-GHRP-6 extends to the intricate network of the neuroendocrine system, particularly impacting growth hormone secretion and the activity of key hypothalamic neural circuits that govern homeostasis.
Attenuation of Growth Hormone Secretion
Studies have consistently demonstrated that this compound acts to suppress the release of growth hormone (GH). In nonobese diabetic MKR mice, treatment with this compound was shown to reduce the pulsatile secretion of growth hormone. physiology.orgnih.govresearchgate.net This antagonistic effect on GH secretion is mediated through actions in the hypothalamus, specifically by reducing the gene expression of growth hormone-releasing hormone (GHRH). nih.govnih.gov Further research in prepubertal rats has shown that while the administration of this compound alone did not significantly alter GH secretion, it effectively inhibited the GH stimulation caused by excitatory amino acid agonists like AMPA and NMDA. biocrick.com
Interactions within Hypothalamic Neural Networks (e.g., Leptin-Responsive Neurons, Neuropeptide Y Neurons)
The hypothalamus is a critical site of action for this compound, where it interacts with neural networks that regulate energy balance and appetite. Ghrelin, the natural ligand for the receptor that this compound blocks, is known to act on leptin-responsive neurons within the arcuate nucleus of the hypothalamus. tocris.combiocrick.com The responsiveness of the hypothalamus to ghrelin and its mimetics is influenced by nutritional status, with fasting increasing sensitivity, a state that can be regulated by leptin and insulin (B600854). nih.gov
This compound has been shown to directly influence key neuropeptide systems. In food-deprived rats, central administration of the compound significantly decreased the gene expression of Neuropeptide Y (NPY), a potent appetite stimulator. researchgate.net Conversely, long-term treatment in MKR mice was associated with a reduction in proopiomelanocortin (POMC) gene expression, a pathway typically associated with decreased appetite. physiology.orgnih.gov This suggests a complex interaction with hypothalamic circuits that may vary depending on the animal model and experimental duration.
Metabolic and Energy Homeostasis Studies
The role of this compound in metabolism and energy balance is multifaceted, with significant research focused on its effects on food intake, gastric function, and glucose control.
Regulation of Food Intake and Gastric Emptying
The effects of this compound on food intake have yielded conflicting results across different preclinical models and study durations. Several studies have reported that the compound can decrease energy intake in lean mice, mice with diet-induced obesity, and genetically obese ob/ob mice. iscabiochemicals.comphoenixbiotech.netlifescienceproduction.co.uk In a mouse model of postmenopausal obesity, this compound also markedly decreased food intake. nih.gov This anorexigenic effect is complemented by findings that it reduces the rate of gastric emptying. iscabiochemicals.comphoenixbiotech.netnih.gov
However, other studies report paradoxical effects. Long-term treatment with this compound unexpectedly led to an increase in cumulative food intake in nonobese diabetic MKR mice. physiology.orgnih.govnih.gov Some research has questioned the specificity of these effects, suggesting that the compound's impact on gastric function might involve interactions with serotonin (B10506) 5-HT(2B) receptors, independent of ghrelin receptor antagonism. nih.gov
| Animal Model | Observed Effect | Reference |
|---|---|---|
| Lean, Diet-Induced Obese, and ob/ob Mice | Decreased energy intake | iscabiochemicals.comphoenixbiotech.netlifescienceproduction.co.uk |
| Mouse Model of Postmenopausal Obesity | Markedly decreased food intake | nih.gov |
| Nonobese Diabetic MKR Mice (Long-term) | Increased cumulative food intake | physiology.orgnih.govnih.gov |
| Food Deprived Rats | Decreased food intake | researchgate.net |
Effects on Glucose and Insulin Sensitivities
The influence of this compound on glucose metabolism and insulin action is also complex and appears to be highly dependent on the specific preclinical model. In nonobese diabetic MKR mice, long-term treatment was found to worsen both glucose and insulin intolerance. physiology.orgnih.govresearchgate.netnih.gov The treatment exacerbated insulin intolerance in this model. physiology.org
In contrast, other studies have indicated beneficial effects. In a rat model of alcoholic steatosis, administration of this compound was shown to improve pancreatic insulin secretion and normalize serum insulin levels. mdpi.com Similarly, in a mouse model of postmenopausal obesity, the compound reduced blood glucose and insulin levels. nih.gov In a growing pig model, treatment increased serum insulin levels and the homeostatic model assessment of insulin resistance (HOMA-IR). nih.gov
| Animal Model | Effect on Glucose Tolerance | Effect on Insulin Sensitivity/Levels | Reference |
|---|---|---|---|
| Nonobese Diabetic MKR Mice | Worsened | Worsened intolerance, decreased plasma insulin | physiology.orgnih.govnih.gov |
| Rat Model of Alcoholic Steatosis | Not specified | Improved insulin secretion, normalized serum levels | mdpi.com |
| Mouse Model of Postmenopausal Obesity | Reduced blood glucose | Reduced insulin levels | nih.gov |
| Growing Pig Model | Increased hepatic glucose | Increased serum insulin and HOMA-IR | nih.gov |
Hepatic Glucose Production Modulation via Gut-Brain-Liver Axis
Research in rat models indicates that the ghrelin system plays a crucial role in regulating hepatic glucose production (HGP) through a complex gut-brain-liver pathway. This compound has been instrumental in elucidating this mechanism. When ghrelin is infused into the gut, it increases HGP and the expression of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), in the liver. nih.gov Co-infusion of this compound with ghrelin into the duodenum completely negates these effects, preventing the rise in HGP and the decrease in the glucose infusion rate (GIR) during euglycemic clamps. nih.govresearchgate.net This demonstrates that the antagonist effectively blocks the signaling cascade initiated by ghrelin in the gut, which is relayed to the liver to control glucose output. nih.gov
Further studies in a growing pig model corroborate these findings, showing that treatment with this compound enhances hepatic gluconeogenesis. nih.gov This was evidenced by a significant increase in the protein level of G6PC, a key enzyme in gluconeogenesis. nih.gov The antagonist also led to increased hepatic glucose levels and promoted hepatic fatty acid oxidation. nih.gov However, the outcomes of long-term administration can be complex. In a nonobese diabetic mouse model (MKR mice), chronic treatment with this compound unexpectedly worsened glucose and insulin intolerance and led to a significant increase in blood glucose. nih.govnih.gov This suggests that the antagonist's effects on glucose homeostasis can vary depending on the animal model and the duration of treatment. nih.gov
Adiposity and Body Composition Changes
This compound has demonstrated marked effects on adiposity and body composition across various preclinical models. In growing pigs, a seven-day treatment with the antagonist significantly reduced body weight gain and dramatically decreased adipocyte size. nih.gov Similarly, in a mouse model of postmenopausal obesity (ovariectomized mice on a high-fat diet), this compound administration markedly reduced body weight and fat mass. researchgate.netnih.gov This effect was primarily attributed to a reduction in food intake. researchgate.net Studies in ovariectomized adult female rats also showed that the ghrelin antagonist was effective in normalizing body weight, food intake, and the weight of gastrocolic omental fat. sav.sk
| Animal Model | Effect on Body Weight | Effect on Fat Mass | Effect on Lean Mass | Reference |
|---|---|---|---|---|
| Growing Pigs | Reduced gain | Reduced adipocyte size | Not specified | nih.gov |
| Ovariectomized Rats | Normalized | Normalized omental fat | Not specified | sav.sk |
| Ovariectomized Mice (High-Fat Diet) | Reduced | Reduced | Not specified | researchgate.netnih.gov |
| Nonobese Diabetic MKR Mice (Long-term) | No change | Reduced by 18% | Increased by 5% | nih.gov |
Behavioral and Central Nervous System Responses
Impact on Consummatory Behaviors (e.g., Ethanol (B145695) Intake, Water Intake)
This compound has been shown to modulate the intake of rewarding substances like ethanol. In studies using male C57BL/6J mice with 24-hour access to ethanol, the antagonist was effective at decreasing ethanol intake and preference. researchgate.netnih.govnih.gov However, this effect was transient, observed only on the first day of treatment and primarily within 4 hours post-injection, suggesting the rapid development of tolerance. researchgate.netnih.govnih.gov The administration of this compound also led to a decrease in water intake on the first day of treatment. researchgate.netnih.gov These results indicate that blocking ghrelin receptors can temporarily reduce the consumption of ethanol, a behavior linked to the brain's reward pathways. researchgate.netnih.gov
| Behavior | Observation | Duration of Effect | Reference |
|---|---|---|---|
| Ethanol Intake | Decreased | First day only (4 hours post-injection) | researchgate.netnih.govnih.gov |
| Ethanol Preference | Decreased | First day only | nih.govnih.gov |
| Water Intake | Decreased | First day only | researchgate.netnih.govnih.gov |
Influence on Reward-Seeking and Conditioned Aversion
The role of the ghrelin system in reward-seeking behavior has been investigated using this compound. In a rat model of addiction, intranasal administration of the antagonist was found to reduce the expression of conditioned place preference (CPP) for ethanol. researchgate.net Rats treated with the antagonist spent significantly less time in the chamber associated with alcohol, and the compound also prevented the reinstatement of CPP after a period of extinction. researchgate.net This suggests that blocking ghrelin receptors can diminish the reinforcing effects of alcohol. researchgate.net
Furthermore, in a rat model of gambling addiction involving maternal deprivation, intranasal this compound significantly reduced impulsive activity. rrpharmacology.ru The treated animals showed a significant increase in visits to a maze arm associated with a high probability of a small reward, as opposed to an arm with a low probability of a larger reward, indicating reduced impulsive choice. rrpharmacology.ru There was also a trend towards a decrease in compulsive behavior, as measured by the marble-burying test. rrpharmacology.ru These findings point to the involvement of the ghrelin system in modulating impulsivity and reward-based decision-making.
Reproductive System Investigations
Effects on Ovarian Function and Oocyte Maturation (e.g., Steroidogenesis, Embryo Development)
Investigations into the reproductive system have explored the role of the ghrelin axis in female fertility, with this compound being used to counteract ghrelin's effects. In a study on bovine cumulus-oocyte complexes (COCs) matured in vitro, ghrelin was found to increase progesterone (B1679170) concentration (an indicator of steroidogenesis), reduce cumulus cell viability, induce DNA damage in these cells, and decrease the subsequent blastocyst and hatching rates. nih.gov
| Parameter | Effect of Ghrelin Alone | Effect of this compound Co-treatment | Reference |
|---|---|---|---|
| Progesterone Production | Increased | No counteracting effect | nih.gov |
| Cumulus Cell Viability | Reduced | Improved (quadratic effect) | nih.gov |
| Cumulus Cell DNA Damage | Increased | Reduced (linear effect) | nih.gov |
| Blastocyst Rate | Decreased | No counteracting effect | nih.gov |
| Hatching Rate | Decreased | Counteracted at low antagonist concentration | nih.gov |
Modulation of Reproductive Variables in Specific Animal Models
The administration of this compound, a ghrelin receptor antagonist, has been shown to influence reproductive processes in various animal models by counteracting the effects of ghrelin. In feed-restricted ewes, where a negative energy balance can be detrimental to reproduction, this compound has been observed to antagonize some of the negative effects of ghrelin ahajournals.org.
In male Wistar rats, ghrelin is known to have an inhibitory effect on sexual behavior. Studies have demonstrated that this compound can counteract this inhibition. When co-administered with ghrelin, this compound was shown to antagonize the ghrelin-induced decrease in male sexual behaviors, including the number of mounts and intromissions ahajournals.org.
Research on bovine cumulus-oocyte complexes (COCs) matured in vitro has also highlighted the modulatory role of this compound. Ghrelin, when added to the maturation medium, was found to increase progesterone concentration, reduce cumulus cell viability, induce DNA damage in these cells, and ultimately decrease the blastocyst and hatching rates. The addition of this compound was shown to counteract these negative effects of ghrelin on bovine oocyte maturation, suggesting its potential to prevent ghrelin's detrimental impact on early embryo development researchgate.net.
| Parameter | Effect of Ghrelin | Effect of this compound |
|---|
Renal Physiological Function
This compound has been demonstrated to play a role in renal sodium handling. In studies using normal, uninephrectomized rats, direct renal interstitial infusion of this compound alone induced a significant increase in the urinary sodium excretion rate (UNaV) ahajournals.org. This natriuretic effect was accompanied by a corresponding increase in the fractional excretion of sodium (FENa), indicating a reduction in tubular sodium reabsorption. Notably, these changes occurred without alterations in mean arterial pressure or glomerular filtration rate, suggesting a direct effect on the renal tubules ahajournals.org.
The compound acts by antagonizing an intrarenal ghrelin-ghrelin receptor system, which normally promotes sodium reabsorption in the distal nephron. When ghrelin is infused into the renal interstitium, it causes a decrease in sodium excretion; this effect is abolished when this compound is co-administered ahajournals.org. Therefore, by blocking the endogenous ghrelin signal within the kidney, this compound promotes the excretion of sodium.
Further research in Dahl-Iwai salt-sensitive rats showed that continuous administration of this compound led to early elevations in blood pressure, indicating an induction of salt-sensitive hypertension nih.gov. This finding suggests that the chronic antagonism of the ghrelin receptor can significantly impact the long-term regulation of blood pressure and sodium balance nih.gov.
| Animal Model | Administration Route | Key Findings on Renal Function |
| Normal Sprague-Dawley Rats | Renal Interstitial Infusion | Induced significant natriuresis (increased sodium excretion). ahajournals.org |
| Normal Sprague-Dawley Rats | Renal Interstitial Infusion | Increased fractional excretion of sodium without changing GFR. ahajournals.org |
| Normal Sprague-Dawley Rats | Renal Interstitial Infusion | Blocked the antinatriuretic (sodium-retaining) effect of ghrelin. ahajournals.org |
| Dahl-Iwai Salt-Sensitive Rats | Continuous (Mini-osmotic pump) | Induced early induction of salt-sensitive hypertension. nih.gov |
Immunological and Inflammatory Pathway Interventions
While widely utilized as a selective ghrelin receptor (GHS-R1a) antagonist, research has revealed that this compound also interacts with other immunologically significant G-protein coupled receptors, specifically chemokine receptors. Studies have identified this compound as a modest antagonist for the C-C chemokine receptor type 5 (CCR5) and the C-X-C chemokine receptor type 4 (CXCR4) plos.orgnih.govnih.gov.
In its action on CCR5, this compound has been shown to block the function of and ligand binding to this receptor plos.org. The effects appear to be more pronounced on the binding and signaling induced by the chemokine RANTES (CCL5) compared to MIP-1α (CCL3) and MIP-1β (CCL4) plos.org. Specifically, it can inhibit chemokine-induced intracellular calcium release in CEM-CCR5 cells, a key step in immune cell activation, with an inhibition range of 10-40% nih.gov.
Similarly, this compound was found to block the binding and activity of the chemokine CXCL12 (also known as SDF-1α) through the CXCR4 receptor on T cells and peripheral blood mononuclear cells (PBMCs) nih.gov. It partially inhibits CXCL12-induced intracellular calcium release from human T cells, with an inhibition range of 20-60%, and also inhibits T cell chemotaxis mediated by CXCL12 nih.gov. These findings indicate that this compound is not a highly selective antagonist for the ghrelin receptor and can also modulate immune cell trafficking and function in inflammatory conditions by interfering with chemokine pathways plos.orgnih.gov.
| Chemokine Receptor | Ligand(s) Affected | Observed Effect of this compound |
| CCR5 | RANTES (CCL5), MIP-1α (CCL3), MIP-1β (CCL4) | Modestly blocks chemokine function and ligand binding. plos.org |
| Partially inhibits intracellular calcium release (10-40% inhibition). nih.gov | ||
| CXCR4 | CXCL12 (SDF-1α) | Blocks CXCL12 binding and activity on T cells and PBMCs. nih.gov |
| Partially inhibits intracellular calcium release (20-60% inhibition). nih.gov | ||
| Inhibits CXCL12-induced T cell chemotaxis. nih.gov |
The antagonist activity of this compound on the chemokine receptors CCR5 and CXCR4 has significant implications for its potential antiviral effects, particularly against the human immunodeficiency virus (HIV-1). These chemokine receptors are crucial for the virus's life cycle, serving as the primary co-receptors for HIV-1 entry into CD4-positive host cells plos.orgnih.gov.
In vitro studies using activated human peripheral blood mononuclear cells (PBMCs) have demonstrated that this compound can inhibit the propagation of HIV-1 plos.orgnih.gov. Specifically, it has been found to block M-tropic (CCR5-using) HIV-1 propagation plos.org. Furthermore, it also partially blocks CXCR4-mediated (T-tropic) HIV-1 entry and subsequent replication in activated PBMCs nih.govnih.gov.
This antiviral activity is a direct consequence of its ability to interfere with the function of these key co-receptors, thereby blocking a critical step in the viral infection process. These findings suggest that structural analogues of this compound could have potential applications in blocking HIV infectivity plos.orgnih.gov.
Research Methodologies and Experimental Approaches for D Lys3 Ghrp 6 Studies
In Vitro Cellular and Biochemical Assays
In vitro studies are crucial for characterizing the pharmacological profile of [D-Lys3]-GHRP-6 at the cellular and molecular level. These assays utilize a range of biological systems, from immortalized cell lines to primary cells, to investigate receptor binding, functional responses, and downstream cellular pathways.
Established Cell Line Models (e.g., HEK293T, Somatotropes)
Established cell lines that endogenously or recombinantly express specific receptors are foundational tools for studying this compound. Human Embryonic Kidney 293 (HEK293) cells and COS-7 cells, which are readily transfected, are frequently used to express the ghrelin receptor (GHS-R1a). phoenixbiotech.net In these systems, researchers can measure the ability of this compound to inhibit the signaling pathways activated by ghrelin or other GHS-R1a agonists. phoenixbiotech.net
Bovine somatotropes, which are pituitary cells responsible for growth hormone (GH) secretion, have also been used as a model system. Studies have employed these cells to directly assess the antagonistic effect of this compound on GH release. sigmaaldrich.com Furthermore, Caco-2 cells, a human colorectal adenocarcinoma line that serves as a model for the intestinal epithelium, have been used in hypoxia-reoxygenation experiments to investigate the interplay between ghrelin and this compound in the context of cellular stress. patsnap.com
| Cell Line Model | Receptor(s) Studied | Application in this compound Research | Key Finding |
|---|---|---|---|
| HEK293 / COS-7 | GHS-R1a | Used as transfected systems to study GHS-R1a signaling. phoenixbiotech.net | Enables measurement of antagonism against ghrelin-induced activity. phoenixbiotech.net |
| Bovine Somatotropes | GHS-R1a | To determine the effect on growth hormone (GH) release. sigmaaldrich.com | Used to confirm the antagonistic effect on GH secretion at the cellular level. sigmaaldrich.com |
| Caco-2 | GHS-R1a | Model for intestinal ischemia-reperfusion injury. patsnap.com | Used to show this compound can block ghrelin's protective effects against oxidative stress and apoptosis. patsnap.com |
| GHOST-CXCR4 | CXCR4 | Whole-cell ligand binding assays to study off-target effects. nih.gov | Demonstrated that this compound inhibits the binding of CXCL12 to the CXCR4 receptor. nih.gov |
Primary Cell Culture Systems (e.g., Pituitary Cells, Leukocytes, Oocyte-Cumulus Complexes)
Primary cells, isolated directly from tissues, provide a more physiologically relevant context for studying cellular responses. Research on this compound has extended to several primary cell systems, uncovering effects beyond its primary target.
Leukocytes and T-Cells : Unexpectedly, studies on human peripheral blood mononuclear cells (PBMCs) and T-lymphocytes revealed that this compound can act as an antagonist for chemokine receptors, specifically CXCR4 and CCR5. nih.govnih.govnih.gov This discovery highlighted that the compound is not entirely selective for the GHS-R1a and can influence immune cell trafficking and function. nih.govnih.gov
Oocyte-Cumulus Complexes (OCCs) : In reproductive biology, the effects of this compound have been explored in bovine oocyte-cumulus complexes during in vitro maturation. One study demonstrated that this compound could counteract the negative effects of ghrelin on cumulus cell viability, DNA damage, and subsequent embryo hatching rates. nih.gov
Dorsal Root Ganglion (DRG) Cells : Research on embryonic chick DRG cells, which include both neurons and glia, showed that this compound can induce calcium signals independently of ghrelin, suggesting it possesses intrinsic activity in these cells. researchgate.net
| Primary Cell System | Key Application/Finding for this compound | Receptor(s) Implicated |
|---|---|---|
| Human PBMCs / T-Cells | Blocks CXCL12 binding and activity; inhibits HIV-1 entry. nih.govnih.gov Blocks RANTES binding and M-tropic HIV-1 propagation. nih.gov | CXCR4 nih.govnih.gov, CCR5 nih.gov |
| Bovine Oocyte-Cumulus Complexes | Counteracts ghrelin-induced reduction in cumulus cell viability and embryo hatching rate. nih.gov | GHS-R1a |
| Embryonic Chick Dorsal Root Ganglion (DRG) Cells | Induces calcium release from intracellular stores, demonstrating ghrelin-independent activity. researchgate.net | GHS-R1a researchgate.net |
Receptor Binding Assays (e.g., Radioligand Binding, Fluorokine Ligand Binding)
Receptor binding assays are essential for quantifying the affinity of this compound for its targets. These assays directly measure the interaction between the compound and a receptor, typically expressed in cell membranes.
Radioligand Binding : This classic technique is used to determine the binding affinity (Ki) and concentration for 50% inhibition (IC50) of this compound at the GHS-R1a. Studies consistently show it acts as a GHS-R1a antagonist, though with a much weaker affinity than ghrelin itself. biocrick.com Its affinity for melanocortin receptors (MC1, MC3, MC4, MC5) has also been characterized and found to be weak. biocrick.comtocris.com
Fluorokine Ligand Binding : This method, a variation of flow cytometry, has been employed to demonstrate the off-target effects of this compound. For instance, a fluorokine assay using biotinylated CXCL12 confirmed that this compound inhibits ligand binding to the CXCR4 receptor on whole cells. nih.gov
Photoaffinity Cross-Linking : In a study investigating interactions with the scavenger receptor CD36, a photoaffinity labeling technique was used. This identified an IC50 value for this compound in competing for the hexarelin (B1671829) binding site on CD36. nih.gov
| Target Receptor | Assay Type | Binding Affinity Value | Reference |
|---|---|---|---|
| GHS-R1a | Competition Binding | IC50 = 0.9 μM | biocrick.comtocris.comrndsystems.com |
| GHS-R1a | Competition Binding | Ki = 4.25 nM | bertin-bioreagent.comcaymanchem.com |
| CD36 | Photoaffinity Cross-Linking | IC50 = 6.28 ± 2.92 μM | nih.gov |
| Melanocortin Receptors (MCR) | Competition Binding | Ki = 26-120 μM | biocrick.comtocris.comrndsystems.com |
| CXCR4 | Fluorokine Ligand Binding | Inhibits CXCL12 binding | nih.gov |
Functional Receptor Activation Assays (e.g., Calcium Mobilization, Dynamic Mass Redistribution)
Functional assays measure the cellular response following receptor binding, confirming whether a compound acts as an agonist, antagonist, or inverse agonist.
Calcium Mobilization : Since GHS-R1a and chemokine receptors are G-protein coupled receptors (GPCRs) that can trigger the release of intracellular calcium (Ca2+), this is a common functional readout. Assays using fluorescent Ca2+ indicators like Fura-2AM have shown that this compound inhibits the intracellular calcium release induced by CXCL12 and RANTES. phoenixbiotech.netnih.govnih.gov Intriguingly, in embryonic DRG cells, this compound was found to activate calcium release on its own. researchgate.net
cAMP Accumulation : Some GPCRs signal through the modulation of cyclic adenosine (B11128) monophosphate (cAMP). In human aortic smooth muscle cells, this compound was shown to inhibit the accumulation of cAMP induced by ghrelin. bertin-bioreagent.comcaymanchem.com
Dynamic Mass Redistribution (DMR) : While a powerful, label-free method for monitoring GPCR activation, specific studies employing DMR to characterize the activity of this compound were not prominent in the reviewed literature. However, this technique represents a potential future approach for a holistic analysis of its signaling profile.
Molecular and Proteomic Techniques (e.g., Western Blot Analysis, Quantitative PCR)
These techniques are used to investigate the effects of this compound on gene expression and protein levels in downstream signaling pathways.
Western Blot Analysis : This method has been used to demonstrate that this compound can influence cellular signaling pathways. For example, it was used to show that the compound inhibits CXCL12-induced signaling in activated T-cells. nih.gov In another study, Western blotting revealed that this compound increased the protein levels of beclin-1 and the LC3-II to LC3-I ratio, which are key markers of autophagy in skeletal muscle. nih.gov
Quantitative PCR (qPCR) : This technique is used to measure changes in gene expression. It has been employed to show that long-term treatment with this compound can reduce the expression of the proopiomelanocortin (POMC) gene and the growth hormone-releasing hormone (GHRH) gene in the hypothalamus of mice. nih.gov RT-PCR has also been used to confirm the expression of GHS-R1a in cells like embryonic DRG, providing a basis for functional studies. researchgate.net
Immunofluorescence and Histological Analyses
Visualisation techniques such as immunofluorescence and histology provide spatial context to the molecular findings, showing how this compound affects cell populations within tissues.
Immunofluorescence : In studies of nonobese diabetic mice, immunofluorescence staining of pancreatic islets was used to visualize the cellular consequences of long-term this compound treatment. This analysis revealed a proportional decrease in insulin-positive beta cells and an increase in somatostatin-positive delta cells, contributing to an altered islet morphology. physiology.org
Histological Analyses : Standard histological staining has been used to assess tissue-level changes. For instance, adipose histopathology showed that treatment with this compound led to a significant reduction in the size of adipocytes in growing pigs. nih.gov In a study on skeletal muscle, histological analysis showed no abnormalities in muscle treated with the compound alone, but it did prevent the increase in centronucleated muscle fibers typically caused by doxorubicin-induced injury, suggesting a myoprotective effect. nih.gov
In Vivo Animal Model Systems
In vivo animal models are indispensable for elucidating the physiological roles of the ghrelin system and the effects of its modulation by compounds like the antagonist this compound. These models allow researchers to study complex interactions within a living organism, from metabolic regulation to behavior, that cannot be replicated in vitro. The choice of model often depends on the specific research question, with each system offering unique advantages.
Rodent models, particularly mice and rats, are the most extensively used systems in this compound research due to their genetic tractability, relatively short life cycle, and well-characterized physiology. Studies in these models have provided foundational knowledge on the role of the ghrelin receptor (GHSR) in metabolism and behavior.
In one study, long-term treatment with this compound in nonobese diabetic MKR mice was examined. nih.gov The results showed that while the antagonist reduced pulsatile growth hormone secretion and body fat mass as anticipated, it unexpectedly worsened glucose and insulin (B600854) intolerance and increased cumulative food intake. nih.gov This suggests a complex signaling mechanism for GHS-R1a antagonists that may not be purely opposite to ghrelin's effects. nih.gov Further investigation in these mice revealed that long-term this compound treatment led to an increase in somatostatin-positive cells and a decrease in insulin-positive cells within pancreatic islets, indicating a direct inhibitory effect on insulin secretion. nih.gov
Research in C57BL/6J mice has explored the effects of this compound on consummatory behaviors. One study found that the antagonist decreased ethanol (B145695) and water intake, but this effect was transient, suggesting the rapid development of tolerance. researchgate.net In rats, this compound has been shown to induce significant smooth muscle contractions in the fundus (the upper part of the stomach), an effect mediated through serotonin (B10506) 5-HT₂B receptors rather than ghrelin receptors. researchgate.net This highlights a potential off-target effect that must be considered when interpreting in vivo data on food intake and gastric emptying. researchgate.net Other studies in rats have used this compound to investigate memory consolidation, finding that its administration impaired memory and was associated with the downregulation of specific serotonin and glutamate (B1630785) receptor subunits in the hippocampus.
| Model | Study Focus | Key Findings with this compound | Reference |
| Mice (MKR) | Long-term metabolic effects | Reduced GH secretion and body fat; worsened glucose/insulin intolerance; increased cumulative food intake. | nih.gov |
| Mice (C57BL/6J) | Ethanol and food intake | Decreased ethanol, water, and food intake; effect on ethanol was transient (tolerance developed). | researchgate.net |
| Rats | Gastric motility (in vitro) | Induced fundic strip contractions via 5-HT₂B receptors, not GHSR. | researchgate.net |
| Rats | Memory consolidation | Impaired memory; downregulated hippocampal serotonin (HT1A, HT7) and glutamate (GluA1) receptors. |
Avian and piscine models are valuable for comparative physiology and for research related to aquaculture. The ghrelin system is conserved in these species and plays a role in growth and metabolism.
In broiler chickens, the peripheral administration of this compound was investigated to determine its effects on performance and biochemical parameters. copernicus.orgresearchgate.netd-nb.info The study found that the ghrelin antagonist significantly reduced feed intake and body weight. researchgate.net Furthermore, it caused an increase in the level of the thyroid hormone T4, suggesting that this compound may elevate metabolic rate and lipolysis, consistent with findings in mammals. copernicus.orgresearchgate.net
In piscine models, this compound has been used primarily as a specific antagonist to verify the mechanism of other compounds. For instance, in tilapia, a novel GH secretagogue (A233) was shown to increase superoxide (B77818) production in head-kidney leukocytes; this effect was blocked by preincubation with this compound, confirming the involvement of the GHS receptor. researchgate.net In the gilthead sea bream, the related ghrelin analog GHRP-6, when delivered as a feed additive, was found to modulate the immune response and mitigate metabolic stress, indicating that the ghrelin system is a viable target for improving immune resilience in farmed fish. mdpi.com
| Model | Study Focus | Key Findings with this compound | Reference |
| Broiler Chicken | Growth & Metabolism | Reduced feed intake and body weight; Increased serum T4 levels, suggesting higher metabolic rate. | copernicus.orgresearchgate.net |
| Tilapia | Innate Immunity | Used as an antagonist to confirm that a novel peptide's (A233) stimulation of superoxide production was mediated by the GHS-receptor. | researchgate.net |
Large animal models, such as sheep and pigs, offer physiological similarities to humans in terms of metabolism, organ size, and developmental processes, making them important for translational research. While less common than rodent studies due to cost and handling complexities, they provide critical data.
In a pig model, the effects of antagonizing ghrelin with this compound on muscle protein deposition were investigated. The study found that treatment with the antagonist significantly reduced the growth performance and muscle fiber cross-sectional area compared to a control group, underscoring the important role of ghrelin in pig growth. researchgate.net
In another example, this compound was used to study reproduction in feed-restricted ewes, demonstrating its application in large animal models to explore the link between metabolic hormones and the reproductive axis. While not an in vivo model, studies have also utilized this compound to treat bovine somatotropes (growth-hormone-producing cells) in culture to determine its effect on GH release, which is crucial for understanding its potential impact on cattle growth and lactation.
Transgenic animal models, particularly mice, are powerful tools for dissecting the function of a single gene or receptor. To understand the physiological processes that this compound antagonizes, researchers have developed transgenic mice that overexpress the ghrelin receptor (GHSR).
In one such model, GHSR was overexpressed specifically in growth hormone-releasing hormone (GHRH) neurons. copernicus.orgnih.gov These GHRH-GHSR transgenic mice exhibited increased hypothalamic GHRH expression, higher pituitary GH content, and faster post-weaning growth rates. copernicus.org Despite similar adult body weights to their wild-type littermates, the transgenic mice had reduced adipose mass. copernicus.org These results indicate that constitutive overexpression of GHSR in these specific neurons is sufficient to up-regulate the basal activity of the GHRH-GH axis and influence body composition. copernicus.org Such models are invaluable for pinpointing the precise neuronal circuits through which ghrelin and its antagonists exert their effects on growth and metabolism. Conversely, other studies have shown that very high levels of GHSR overexpression in GH-producing pituitary cells can compromise somatotroph function, leading to reduced pituitary GH content and body weight. researchgate.net
Computational and In Silico Methodologies
Computational approaches, including molecular modeling and in silico screening, are increasingly used to accelerate drug discovery and to understand the complex interactions between ligands and their receptors at an atomic level.
Molecular modeling has been instrumental in understanding how ghrelin and its antagonists, including peptide-based ones like this compound, interact with the ghrelin receptor (GHSR). The resolution of the crystal structure of the GHSR has provided a template for these in silico studies. nih.govnih.gov
Structural analysis reveals that the ligand-binding pocket of the GHSR is bifurcated into two cavities (Cavity I and Cavity II), separated by a salt bridge. nih.govresearchgate.net Modeling studies combined with cryo-electron microscopy have shown that for the endogenous agonist ghrelin, the peptide backbone mainly occupies Cavity I, while the essential n-octanoyl fatty acid chain inserts into the hydrophobic Cavity II. nih.govacs.org This two-site binding mode is crucial for receptor activation.
For antagonists, the binding mode can differ significantly. Computational docking and structural studies of various antagonists and inverse agonists have helped map the key residues involved in blocking receptor activity. nih.govresearchgate.net For example, an in silico docking study suggested that residues like F279, F309, and F312 are key for receptor activation/inactivation. nih.gov This structural knowledge is critical for the rational design of new ligands. By understanding the precise interactions that differentiate an agonist from an antagonist, researchers can computationally design novel peptides or small molecules with desired properties, predicting their binding affinity and functional effects before undertaking costly chemical synthesis and biological testing. youtube.com Furthermore, machine learning models are now being established to guide the design of new molecules by analyzing binding data from extensive chemical libraries. researchgate.net
It is important to note that computational studies have also helped identify potential off-target interactions. Unexpectedly, this compound was found to act as an antagonist at the CXCR4 chemokine receptor, an interaction that was identified through experimental screening but can now be explored through comparative molecular modeling. nih.gov
Comparative Analyses and Analog Development of D Lys3 Ghrp 6
Comparative Studies with Other Ghrelin Receptor Antagonists
[D-Lys3]-GHRP-6 has been a primary tool for investigating the physiological roles of the ghrelin receptor due to its antagonistic properties. It is frequently employed in both in vivo and in vitro studies as a selective GHS-R antagonist. guidetoimmunopharmacology.orgresearchgate.netuni.luguidetopharmacology.orguni.lunih.gov
Comparative studies with other ghrelin receptor antagonists, such as JMV2959, have revealed differences in their effects. For instance, in studies examining ethanol (B145695), water, and food intake in mice, this compound (at 15 mg/kg) decreased ethanol intake, preference, and water intake only on the first day of treatment, suggesting the potential for rapid tolerance development. In contrast, JMV2959 (at 9 or 12 mg/kg) consistently reduced ethanol intake. nih.gov
While initially considered a selective GHS-R1a antagonist, research has shown that this compound exhibits activity at other receptors as well. It has been identified to block CXCL12 binding and activity mediated through the CXCR4 chemokine receptor on T cells and peripheral blood mononuclear cells (PBMCs). guidetoimmunopharmacology.orguni.luguidetopharmacology.org Furthermore, it can modestly block chemokine function and ligand binding to the CCR5 receptor. uni.lu These findings indicate that this compound may not be exclusively selective for GHS-R1a and can interact with other G protein-coupled receptors (GPCRs). uni.lu Weak binding to melanocortin receptors has also been observed, with Ki values ranging from 26 to 120 μM. nih.govreferencecitationanalysis.com
The binding affinity of this compound for the ghrelin receptor (GHS-R1a) has been reported with an IC50 of 0.9 μM. nih.govreferencecitationanalysis.com
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Parameter | Value | Reference |
| GHS-R1a | IC50 | 0.9 μM | nih.govreferencecitationanalysis.com |
| Melanocortin | Ki | 26-120 μM | nih.govreferencecitationanalysis.com |
| CXCR4 | Blocking activity | Observed | guidetoimmunopharmacology.orguni.luguidetopharmacology.org |
| CCR5 | Blocking activity | Modest | uni.lu |
Structure-Activity Relationship (SAR) Investigations of this compound Analogs
The development of this compound from GHRP-6 highlights a key aspect of SAR: a single amino acid substitution can dramatically alter receptor activity. The replacement of alanine (B10760859) at position 3 in GHRP-6 (H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2) with D-lysine results in the antagonistic properties of this compound (H-His-D-Trp-D-Lys-Trp-D-Phe-Lys-NH2). guidetoimmunopharmacology.orgresearchgate.netnih.gov
While extensive SAR studies specifically focused on modifying the this compound sequence to understand its antagonistic activity at GHS-R1a are not detailed in the provided results, research on related peptidic receptor ligands, such as the CXCR4 antagonist T140, provides context on the methodologies and findings in this area. SAR studies on T140 identified specific amino acid residues crucial for its activity, suggesting the importance of particular spatial arrangements and functional groups for receptor binding and antagonism. nih.gov
Further SAR insights related to this compound and its analogs are found in the development of azapeptide modifications, discussed in the following section, which explore the impact of backbone modifications on receptor selectivity.
Design and Characterization of Novel Peptide and Non-Peptide Analogs with Modified Receptor Selectivity (e.g., Azapeptide Analogues with CD36 Affinity)
The observation that GHRP-6 exhibits dual affinity for both the GHS-R1a and the CD36 receptor has led to the design of novel analogs with modified receptor selectivity. nus.edu.sgzhanggroup.org Azapeptide analogues of GHRP-6 have been developed to selectively target the CD36 receptor while reducing affinity for GHS-R1a. nus.edu.sgzhanggroup.org
These azapeptides are synthesized by incorporating an aza-amino acid residue into the peptide sequence. nus.edu.sgzhanggroup.org Studies have shown that incorporating an aza-amino acid at positions 2, 3, or 4 of the GHRP-6 sequence can lead to a significant reduction (by at least a factor of 100) in affinity towards the GHS-R1a receptor. nus.edu.sg Concurrently, certain azapeptide modifications have been shown to retain affinity for the CD36 receptor. nus.edu.sgzhanggroup.org
SAR investigations of these azapeptide GHRP-6 ligands of the CD36 receptor have explored how side-chain diversity and backbone conformation influence binding affinity. nlk.cz The D-Trp(2) residue in the GHRP-6 sequence has been identified as important for CD36 receptor affinity in these azapeptide analogs. nus.edu.sg Some [aza-Glu]GHRP-6 analogues have demonstrated relatively high affinity for the CD36 scavenger receptor, with binding in the 2-27 μM range. nlk.cz
The development of azapeptides also offers potential advantages in terms of increased resistance to physiological degradation and a longer duration of action compared to their parent peptides. nus.edu.sg
Table 2: Receptor Binding Affinity of Selected Azapeptide GHRP-6 Analogues
| Analog Modification | GHS-R1a Affinity Change | CD36 Affinity | Reference |
| Aza-amino acid at position 2, 3, or 4 | ≥ 100-fold reduction | Retained | nus.edu.sgzhanggroup.org |
| Certain Aza-Glu analogues | Not specified in detail | 2-27 μM | nlk.cz |
Future Research Directions and Unexplored Avenues for D Lys3 Ghrp 6
Elucidating Full Spectrum of Off-Target Receptor Interactions
A critical area for future research is the comprehensive characterization of [D-Lys3]-GHRP-6's interactions with receptors other than GHS-R1a. Although often utilized for its "selective" antagonist properties, emerging evidence reveals that its selectivity is not absolute. nih.govnih.gov A complete understanding of its off-target binding profile is essential for accurately interpreting experimental results and for the potential development of more specific analogs.
Detailed research has identified several non-ghrelin receptor systems that are modulated by this compound:
Chemokine Receptor CXCR4: Studies have unexpectedly revealed that this compound can act as an antagonist at the CXCR4 receptor. nih.govnih.gov It has been shown to inhibit the binding of the natural ligand CXCL12 to CXCR4 on T cells and peripheral blood mononuclear cells (PBMCs). nih.gov This interaction is functionally significant, as this compound was found to inhibit CXCL12-induced intracellular calcium release and T cell chemotaxis. nih.gov Given that CXCR4 is a major co-receptor for HIV-1 entry into host cells, it was also observed that the compound could partially block CXCR4-mediated HIV-1 propagation in activated PBMCs. nih.govnih.gov
Serotonin (B10506) (5-HT) Receptors: In vitro studies using rat fundic strips have demonstrated that this compound can induce smooth muscle contractions by interacting with serotonin receptors. nih.gov This effect was blocked by the 5-HT(1,2) receptor antagonist methysergide (B1194908) and significantly reduced by the 5-HT(2B) receptor antagonist yohimbine, suggesting a primary interaction with the 5-HT(2B) receptor subtype. nih.gov This finding is notable because neither ghrelin nor its parent agonist GHRP-6 induced similar contractions, indicating a distinct pharmacological property of the antagonist itself. nih.gov
Melanocortin Receptors: this compound has been reported to bind weakly to melanocortin receptors, though with a much lower affinity than for its primary target. tocris.comrndsystems.comlifescienceproduction.co.uk The Ki (inhibition constant) for this interaction is in the micromolar range (26-120 μM), compared to its higher affinity for GHS-R1a. tocris.comrndsystems.com
Future investigations should employ broad receptor screening panels to systematically identify all potential binding partners of this compound. This will clarify whether its observed physiological effects in various models are solely due to GHS-R1a antagonism or a composite effect involving multiple receptor systems.
| Off-Target Receptor | Observed Interaction | Reported Effect | Reference |
|---|---|---|---|
| CXCR4 | Antagonist | Inhibits CXCL12 binding and induced calcium release; partially blocks HIV-1 entry. | nih.govnih.gov |
| 5-HT2B Receptor | Agonist/Modulator | Induces smooth muscle contraction in rat fundic strips. | nih.gov |
| Melanocortin Receptors | Weak Binding/Antagonist | Binds with low affinity (Ki = 26-120 μM). | tocris.comrndsystems.com |
Investigation of Cross-Talk with Other Endocrine and Neuropeptide Systems
The ghrelin system is deeply integrated with other neuroendocrine networks that regulate metabolism, growth, and behavior. The application of this compound has begun to uncover complex cross-talk, but many of these interactions remain poorly understood.
Somatostatin (B550006) System: Long-term treatment with this compound in mice has been shown to paradoxically worsen glucose and insulin (B600854) intolerance. nih.gov This effect may be linked to its influence on the somatostatin system. Studies have revealed that prolonged exposure to the antagonist leads to a proportional increase in somatostatin-positive cells and a decrease in insulin-positive cells within pancreatic islets. nih.govphysiology.org Since somatostatin is a known inhibitor of insulin secretion, this finding suggests that this compound may indirectly suppress insulin release by upregulating local somatostatin. physiology.orgmdpi.com Further research is needed to explore the direct and indirect mechanisms by which the compound modulates the synthesis and release of somatostatin.
Hypothalamic Neuropeptides: The hypothalamus is a key site of action for ghrelin's effects on appetite and growth hormone (GH) secretion. Administration of this compound has been shown to alter the gene expression of critical hypothalamic neuropeptides. Long-term treatment in mice resulted in a reduction of proopiomelanocortin (POMC) and growth hormone-releasing hormone (GHRH) gene expression. nih.gov The reduction in POMC, an anorexigenic peptide, may explain the unexpected increase in food intake observed during long-term studies. nih.govnih.gov The compound also blunts the GH-releasing activity of excitatory amino acid agonists, suggesting an interaction with these pathways in the control of GH secretion. phoenixbiotech.net
Serotonin and Glutamate (B1630785) Systems: Beyond direct receptor binding, this compound appears to influence the expression of neurotransmitter receptors. In rats, intracerebral injection of the antagonist was found to impair memory consolidation. nih.gov This cognitive effect was associated with a significant downregulation of mRNA expression for the serotonin receptors HT1A and HT7, as well as the GluA1 subunit of AMPA-type glutamate receptors in the hippocampus. nih.gov
GABA and NPY Systems: Ghrelin is known to enhance the activity of Neuropeptide Y (NPY) and Γ-aminobutyric acid (GABA), both of which can be involved in anticonvulsant effects. nih.gov The ability of this compound to block ghrelin's actions implies a potential for cross-talk with these inhibitory neurotransmitter systems, an avenue that warrants further exploration. rndsystems.com
Future studies should focus on the signaling cascades that mediate this cross-talk. Investigating how this compound antagonism of GHS-R1a signaling influences the expression and function of other hormonal and neuropeptide systems will provide a more holistic view of its physiological impact.
Exploring Mechanisms of Tolerance and Desensitization to this compound Effects
A significant challenge in the application of this compound is the rapid development of tolerance to its effects observed in some experimental paradigms. Understanding the underlying mechanisms of this phenomenon is crucial for its effective use in long-term studies.
Research in mice has shown that while this compound can decrease ethanol (B145695) intake, this effect may be transient, disappearing after the first day of treatment. researchgate.net This suggests a quick development of tolerance. researchgate.net Similarly, while short-term administration of the antagonist has been reported to decrease food intake, long-term treatment can paradoxically increase cumulative food intake. nih.gov This discrepancy suggests that compensatory mechanisms may override the initial inhibitory effects over time. nih.gov
The development of tolerance could be due to several factors that require systematic investigation:
Receptor Downregulation/Internalization: Chronic antagonism of GHS-R1a could lead to changes in the expression or cellular localization of the receptor itself.
Constitutive Activity: GHS-R1a exhibits high ligand-independent constitutive activity. phoenixbiotech.net Tolerance might arise from cellular adaptations to the prolonged blockade of this basal signaling.
Compensatory Neural Circuits: As suggested by the changes in hypothalamic POMC expression, the brain may adapt to chronic GHS-R1a blockade by upregulating opposing orexigenic pathways to maintain energy homeostasis. nih.govnih.gov
Future research should aim to characterize the molecular and cellular changes that occur in response to continuous or repeated exposure to this compound. This includes measuring GHS-R1a expression and signaling competency over time and identifying the specific neural and endocrine pathways that mediate compensatory responses.
Development of Advanced Research Tools and Probes Based on this compound Scaffold
This compound is widely employed as a pharmacological tool to investigate the role of the ghrelin system in various physiological processes, including metabolism, alcohol reward, and cellular protection. mdpi.comresearchgate.netiscabiochemicals.com Its utility as a GHS-R1a antagonist in both in vitro and in vivo models is well-established. mdpi.com However, its chemical scaffold represents a valuable starting point for the development of more sophisticated research probes.
Unexplored avenues in this area include:
Fluorescently Labeled Antagonists: Synthesizing a fluorescent version of this compound would enable direct visualization of GHS-R1a in living cells and tissues. This would be invaluable for studying receptor trafficking, internalization, and distribution in real-time without the need for antibodies or genetic tagging.
Radiolabeled Analogs for Imaging: Developing a radiolabeled form of this compound could facilitate non-invasive imaging techniques like Positron Emission Tomography (PET). Such a probe would allow for the in vivo quantification and mapping of GHS-R1a density in the brain and peripheral organs, offering insights into receptor changes in various disease states.
Biotinylated Probes for Molecular Studies: A biotinylated derivative of this compound could be used for affinity purification of GHS-R1a and its associated binding partners. This would help in identifying proteins that form complexes with the receptor, shedding light on its signal transduction and regulatory networks.
Photoaffinity-Labeled Probes: Creating a version of the molecule with a photo-reactive group would allow for the permanent, covalent labeling of the GHS-R1a binding pocket upon UV light exposure. This is a powerful technique for irreversibly blocking the receptor and for precisely identifying the amino acids involved in ligand binding.
By leveraging the this compound scaffold, the scientific community can create a new generation of chemical tools to explore the ghrelin system with greater precision and detail, paving the way for novel discoveries in endocrinology and neuroscience.
Q & A
Q. What is the primary mechanism of action of [D-Lys3]-GHRP-6 in modulating growth hormone (GH) secretion, and how can this be experimentally validated?
this compound acts as a selective antagonist of the ghrelin receptor (GHS-R1a), blocking ghrelin-induced GH release. To validate this, researchers can design in vivo experiments where pretreatment with this compound (e.g., 400 nmol systemic injection) is followed by administration of ghrelin or other GH secretagogues like AMPA/NMDA. GH levels are then measured via ELISA or radioimmunoassay. Controls should include saline-injected groups and co-administration with other GHS-R1a antagonists to confirm specificity .
Q. How should researchers select appropriate animal models for studying this compound’s effects on alcohol consumption?
Male C57BL/6J mice are widely used due to their high alcohol preference. Experiments typically employ a "drinking-in-the-dark" (DID) protocol with escalating ethanol concentrations (15–20% v/v). Researchers should match alcohol access duration (e.g., 2–4 hours) to the study phase (habituation vs. testing) and randomize animals into treatment/control groups based on baseline intake to minimize variability .
Q. What methodological considerations are critical for determining the optimal dose of this compound in behavioral studies?
Dose-response curves are essential. For example, systemic doses ranging from 100–400 nmol have been tested in alcohol intake studies, with 400 nmol showing significant reductions in ethanol consumption without affecting total fluid intake . Parallel experiments should assess blood-brain barrier penetration (e.g., comparing systemic vs. intracerebroventricular administration) and duration of action (e.g., repeated dosing at 135-minute intervals) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s role in inflammation and nociception?
While this compound reduces alcohol-induced neuroinflammation by suppressing c-Fos in perioculomotor urocortin (pIIIu) neurons , it paradoxically enhances ghrelin’s anti-hyperalgesic effects in carrageenan-induced inflammation models. To address this, studies should isolate central vs. peripheral pathways: use site-specific injections (e.g., intra-paw vs. intracerebroventricular) and measure cytokine levels (IL-1β, TNFα) alongside behavioral assays .
Q. What experimental designs can validate the receptor specificity of this compound in complex systems?
Combine pharmacological and genetic approaches:
Q. How can researchers investigate the interaction between this compound and neurotransmitter systems (e.g., glutamate, serotonin) in modulating behavior?
Employ electrophysiological recordings in brain slices (e.g., lateral amygdala) to measure neuronal firing rates post-[D-Lys3]-GHRP-6 treatment. Pair this with microdialysis to assess extracellular glutamate/serotonin levels. Behavioral paradigms like conditioned taste aversion (CTA) can link neurochemical changes to functional outcomes .
Methodological Best Practices
- Data Analysis : Use repeated-measures ANOVA for longitudinal studies (e.g., alcohol intake over days) and post hoc tests (Tukey’s HSD) for group comparisons. For c-Fos quantification, apply immunohistochemistry with blinded cell counting and normalize to baseline saline controls .
- Ethical Controls : Include sham-operated animals and validate euthanasia methods (e.g., CO₂ overdose followed by cervical dislocation) to comply with IACUC guidelines .
- Reporting Standards : Follow the "Materials and Methods" structure from : detail drug sources (e.g., avoid commercial vendors like Aaron Chemicals ), specify injection volumes/timing, and provide raw data in supplementary tables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
